![molecular formula C21H27N3O B4187109 N-1-adamantyl-N'-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B4187109.png)
N-1-adamantyl-N'-[2-(1H-indol-3-yl)ethyl]urea
Overview
Description
N-1-adamantyl-N'-[2-(1H-indol-3-yl)ethyl]urea, also known as AEEU, is a synthetic compound that has been extensively studied for its potential therapeutic applications. AEEU is a derivative of adamantyl urea and indole, which are known for their pharmacological properties. The compound has been found to exhibit various biological activities, making it a promising candidate for drug development.
Mechanism of Action
The exact mechanism of action of N-1-adamantyl-N'-[2-(1H-indol-3-yl)ethyl]urea is not fully understood. However, studies have suggested that it may act through multiple pathways, including inhibition of cell proliferation, induction of apoptosis, and modulation of intracellular signaling pathways. N-1-adamantyl-N'-[2-(1H-indol-3-yl)ethyl]urea has also been shown to interact with various proteins and enzymes, including tubulin, cyclin-dependent kinases, and histone deacetylases.
Biochemical and Physiological Effects:
N-1-adamantyl-N'-[2-(1H-indol-3-yl)ethyl]urea has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect neurons from oxidative stress. N-1-adamantyl-N'-[2-(1H-indol-3-yl)ethyl]urea has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Advantages and Limitations for Lab Experiments
N-1-adamantyl-N'-[2-(1H-indol-3-yl)ethyl]urea has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. N-1-adamantyl-N'-[2-(1H-indol-3-yl)ethyl]urea is also stable and can be stored for extended periods without degradation. However, N-1-adamantyl-N'-[2-(1H-indol-3-yl)ethyl]urea has some limitations, including its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of N-1-adamantyl-N'-[2-(1H-indol-3-yl)ethyl]urea. One potential direction is the development of N-1-adamantyl-N'-[2-(1H-indol-3-yl)ethyl]urea-based drugs for the treatment of cancer and neurodegenerative diseases. Further studies are also needed to elucidate the exact mechanism of action of N-1-adamantyl-N'-[2-(1H-indol-3-yl)ethyl]urea and to identify its molecular targets. Additionally, studies are needed to investigate the pharmacokinetics and toxicity of N-1-adamantyl-N'-[2-(1H-indol-3-yl)ethyl]urea in vivo to determine its suitability for clinical use.
Conclusion:
In conclusion, N-1-adamantyl-N'-[2-(1H-indol-3-yl)ethyl]urea is a promising compound with potential therapeutic applications. Its synthesis has been optimized, and it has been extensively studied for its biological activities. N-1-adamantyl-N'-[2-(1H-indol-3-yl)ethyl]urea has been shown to exhibit anti-cancer, anti-inflammatory, and neuroprotective effects, making it a promising candidate for drug development. Further studies are needed to fully understand its mechanism of action and identify its molecular targets.
Scientific Research Applications
N-1-adamantyl-N'-[2-(1H-indol-3-yl)ethyl]urea has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral activities. N-1-adamantyl-N'-[2-(1H-indol-3-yl)ethyl]urea has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-(1-adamantyl)-3-[2-(1H-indol-3-yl)ethyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c25-20(22-6-5-17-13-23-19-4-2-1-3-18(17)19)24-21-10-14-7-15(11-21)9-16(8-14)12-21/h1-4,13-16,23H,5-12H2,(H2,22,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKFKDRYEOYFPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NCCC4=CNC5=CC=CC=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(1H-indol-3-yl)ethyl]-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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